Product packaging for 3-(Indol-3-yl)pyruvate(Cat. No.:)

3-(Indol-3-yl)pyruvate

カタログ番号: B1233715
分子量: 202.19 g/mol
InChIキー: RSTKLPZEZYGQPY-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-(Indol-3-yl)pyruvate, also known as indole-3-pyruvic acid (IPA), is a fundamental biochemical reagent and a crucial endogenous keto acid derived from the metabolism of the essential amino acid L-tryptophan . With the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol , it serves as a pivotal branch-point intermediate in the tryptophan metabolic pathway. Researchers value this compound for its diverse applications in studying neurological function, cellular metabolism, and oxidative stress. A primary area of investigation involves the role of this compound in the kynurenic acid pathway within the central nervous system . Studies have shown that administration of IPA can increase the brain content of kynurenic acid, an endogenous modulator of excitatory amino acid receptors . This mechanism, which is distinct from that of benzodiazepines, underpins its research value in models of anxiety and stress, where it has demonstrated an ability to relieve anxiety and improve sleep quality without causing withdrawal signs . Its function as a direct precursor to kynurenic acid also positions it as a valuable tool for probing glutamatergic neurotransmission and related neurological disorders . Beyond its neurological applications, this compound is recognized for its antioxidant properties . The compound's research utility is further enhanced by its participation in core biochemical pathways, primarily tryptophan metabolism . As a high-purity analytical standard, our this compound is essential for mass spectrometry, metabolic profiling, and enzymology studies, enabling scientists to elucidate complex biological processes and discover novel therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8NO3- B1233715 3-(Indol-3-yl)pyruvate

3D Structure

Interactive Chemical Structure Model





特性

分子式

C11H8NO3-

分子量

202.19 g/mol

IUPAC名

3-(1H-indol-3-yl)-2-oxopropanoate

InChI

InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/p-1

InChIキー

RSTKLPZEZYGQPY-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-]

正規SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-]

製品の起源

United States

Tryptophan Dependent Biosynthesis of 3 Indol 3 Yl Pyruvate

The main and most well-characterized route for the formation of 3-(Indol-3-yl)pyruvate is the tryptophan-dependent pathway, specifically known as the indole-3-pyruvic acid (IPA) pathway jircas.go.jpnih.govnih.gov. This pathway is considered a major route for auxin biosynthesis in plants, beneficial bacteria, and some fungi nih.govnih.govresearchgate.netresearchgate.net. The central reaction is the conversion of L-tryptophan into this compound.

This initial conversion is primarily catalyzed by a family of aminotransferases nih.gov. In the model plant Arabidopsis thaliana, these enzymes are known as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, the TRYPTOPHAN AMINOTRANSFERASE-RELATED (TAR) proteins jircas.go.jppnas.org. These enzymes facilitate the transamination of L-tryptophan, effectively removing the amino group and replacing it with a keto group to form this compound pnas.orgyoutube.com. This enzymatic step is highly conserved across the plant kingdom pnas.org.

In addition to aminotransferases, L-amino acid oxidases (LAAO) can also catalyze the oxidative deamination of L-tryptophan to produce this compound plos.orgwikipedia.org. This reaction involves the removal of the amino group and the oxidation of the alpha-carbon to form the corresponding α-keto acid wikipedia.org. While the TAA/TAR-mediated reaction is considered the main route in plants, LAAO activity contributes to the pool of this compound in various organisms nih.gov.

The IPA pathway is not limited to plants; it is prevalent in many plant-associated microbes nih.gov. Bacteria, particularly those beneficial to plants, commonly use the IPA pathway to synthesize auxin, which can then influence plant growth and development researchgate.net. Similarly, certain fungi, such as Neurospora crassa, have been shown to possess the necessary enzymes, including tryptophan aminotransferase, to produce this compound as a precursor to IAA nih.govplos.orgnih.gov.

Key Enzymes in Tryptophan-Dependent Formation of this compound
Enzyme FamilySpecific Enzyme (Example)Reaction CatalyzedOrganism(s)
AminotransferasesTAA1/TARsL-Tryptophan → this compound (Transamination)Plants (e.g., Arabidopsis), Bacteria, Fungi
L-Amino Acid Oxidases (LAAO)Ophidian L-amino acid oxidaseL-Tryptophan → this compound (Oxidative deamination)Various organisms, including snake venom and fungi

Tryptophan Independent Pathways Leading to Indolic Intermediates

Beyond the well-established tryptophan-dependent route, a tryptophan-independent pathway for auxin biosynthesis has been proposed, primarily in plants like Arabidopsis pnas.orgmdpi.comcas.cn. The existence and significance of this pathway have been a subject of scientific debate, with some evidence considered equivocal nih.gov. This pathway does not directly synthesize 3-(Indol-3-yl)pyruvate but instead generates other indolic precursors that could theoretically be channeled into various indole-containing metabolites.

The proposed branch point for this pathway is indole-3-glycerol phosphate (B84403) (IGP), an intermediate in the tryptophan biosynthesis pathway cas.cnnih.gov. Instead of being fully converted to tryptophan, IGP can be acted upon by an enzyme called indole (B1671886) synthase (INS) pnas.orgnih.gov. INS, a cytosolic enzyme homologous to the tryptophan synthase alpha subunit, catalyzes the conversion of IGP to free indole nih.govmdpi.com.

Metabolic Fates and Downstream Products of 3 Indol 3 Yl Pyruvate

Conversion to Indole-3-Acetic Acid (IAA)

The conversion of 3-(indol-3-yl)pyruvate to IAA can occur through different enzymatic steps, highlighting the redundancy and complexity of auxin biosynthesis in various organisms.

Role of Indolepyruvate Decarboxylase (IPDC) in Decarboxylation to Indole-3-Acetaldehyde

A primary route for IAA synthesis from this compound involves its decarboxylation to indole-3-acetaldehyde (IAAld). This reaction is catalyzed by the enzyme indolepyruvate decarboxylase (IPDC). asm.orgfrontiersin.orgwikipedia.org This enzyme belongs to the lyase family and specifically cleaves the carbon-carbon bond of this compound to release carbon dioxide and form IAAld. wikipedia.org

The ipdC gene, which codes for IPDC, has been identified and studied in various bacteria, including Erwinia herbicola, Enterobacter cloacae, Azospirillum brasilense, and Paenibacillus polymyxa. asm.orgapsnet.orgjmb.or.kr In Erwinia herbicola strain 299R, genetic studies have shown that mutations in the ipdC gene significantly reduce IAA production by about tenfold, confirming the crucial role of this pathway. asm.org Similarly, in Paenibacillus polymyxa E681, the presence of the IPA pathway as the sole route for IAA biosynthesis has been suggested, with the identification of a putative ipdC gene. jmb.or.kr The IPDC enzyme from P. polymyxa has a molecular mass of approximately 63 kDa. jmb.or.kr

The IPDC-mediated pathway is not limited to bacteria. It is also considered a potential pathway in plants, although the key enzymes have not been as extensively characterized as in microorganisms. jmb.or.kr In rice, the introduction of an IPDC gene led to a 40% increase in lateral roots, indicating its role in auxin synthesis and plant development. nih.gov

Table 1: Organisms and the Role of Indolepyruvate Decarboxylase (IPDC)
OrganismGeneRole of IPDCKey Findings
Erwinia herbicolaipdCCatalyzes the conversion of indole-3-pyruvic acid to indole-3-acetaldehyde. asm.orgGene inactivation led to a ~10-fold reduction in IAA production. asm.org
Paenibacillus polymyxaipdCKey enzyme in the indole-3-pyruvic acid pathway for IAA biosynthesis. jmb.or.krThe purified enzyme has a molecular mass of ~63 kDa. jmb.or.kr
Enterobacter cloacaeipdCInvolved in the main IAA biosynthetic pathway. tandfonline.comoup.comThe pathway is regulated by oxygen availability. tandfonline.comoup.com
Rice (Oryza sativa)-Enhances auxin synthesis, promoting root development. frontiersin.orgnih.govTransgenic lines showed a 40% increase in lateral roots. frontiersin.orgnih.gov

Involvement of YUCCA Family Flavin Monooxygenases in Direct Conversion to IAA

An alternative and significant pathway for IAA synthesis from this compound involves the YUCCA family of flavin monooxygenases. nih.govresearchgate.netoup.compnas.orgmdpi.com These enzymes are believed to catalyze the conversion of this compound directly to IAA. nih.govresearchgate.netpnas.org The YUCCA pathway is considered a major route for auxin biosynthesis in plants. pnas.orgmdpi.com

Genetic and biochemical studies in Arabidopsis thaliana have provided strong evidence for the role of YUCCA enzymes. nih.govresearchgate.netoup.com It is proposed that the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes first converts tryptophan to this compound, which is then acted upon by YUCCA enzymes. nih.govresearchgate.netpnas.org This two-step pathway, from tryptophan to IAA via this compound, is now a widely accepted model for auxin biosynthesis in plants. pnas.org The overexpression of YUC genes in Arabidopsis leads to auxin overproduction phenotypes, while mutations in these genes cause severe developmental defects, underscoring their essential role. pnas.org

Subsequent Oxidation of Indole-3-Acetaldehyde to IAA

Following the decarboxylation of this compound to indole-3-acetaldehyde (IAAld) by IPDC, the final step in this branch of the pathway is the oxidation of IAAld to IAA. This conversion is catalyzed by aldehyde oxidases or dehydrogenases. oup.comnih.govnih.gov

In the bacterium Pseudomonas syringae strain DC3000, a novel indole-3-acetaldehyde dehydrogenase, AldA, has been identified. This enzyme facilitates the NAD-dependent formation of IAA from IAAld. nih.gov Disruption of the aldA gene and its homolog aldB resulted in decreased IAA production and reduced virulence of the bacterium on host plants. nih.gov

In plants, aldehyde oxidases are also implicated in this final oxidation step. oup.com For instance, in barley (Hordeum vulgare) seedlings, the cell-wall fraction exhibits activity that oxidizes IAAld to IAA. oup.com This activity is NAD+-dependent and has an optimal pH of 7. oup.com

Formation of Other Indolic Metabolites

Besides its conversion to the primary auxin, IAA, this compound can be metabolized into other indolic compounds, such as indole-3-lactic acid and tryptophol (B1683683), through reduction reactions. These alternative metabolic fates are often influenced by environmental conditions, such as oxygen availability.

Reduction to Indole-3-Lactic Acid (ILA)

This compound can be reduced to indole-3-lactic acid (ILA). jmb.or.krfrontiersin.org This conversion is particularly prominent under less aerobic conditions. tandfonline.comoup.com The presence of ILA in culture media is often used as an indicator of the indole-3-pyruvic acid pathway being active. jmb.or.krplos.org

In the bacterium Enterobacter cloacae, the production of ILA increases relative to IAA under low oxygen conditions. tandfonline.comoup.com Similarly, in the fungus Neurospora crassa, ILA is readily identified in cultures supplemented with tryptophan, and its accumulation is linked to the activity of the indole-3-pyruvic acid pathway. plos.orgnih.gov The reduction of this compound to ILA is catalyzed by a lactate (B86563) dehydrogenase-like enzyme.

Conversion to Tryptophol (Indole-3-Ethanol)

Another metabolic fate of an intermediate in the indole-3-pyruvic acid pathway is the formation of tryptophol (indole-3-ethanol). asm.orgjmb.or.kr Tryptophol is produced through the reduction of indole-3-acetaldehyde, which is formed from the decarboxylation of this compound. wikipedia.org This reduction is catalyzed by alcohol dehydrogenase. wikipedia.org

The production of tryptophol has been observed in various microorganisms, including the bacterium Erwinia herbicola and the fungus Rhizoctonia solani. asm.orgoup.com In E. herbicola, the same gene (ipdC) that enables the synthesis of indole-3-acetaldehyde also leads to the production of tryptophol when expressed in E. coli. asm.org In R. solani, large amounts of tryptophol are produced alongside IAA, and the ratio of these two compounds is influenced by the level of aeration. oup.com The presence of tryptophol is considered a specific byproduct of the indole-3-pyruvic acid pathway. oup.comscispace.com

Table 2: Alternative Metabolic Fates of this compound and its Downstream Intermediate
PrecursorProductEnzyme/ConditionOrganism(s)
This compoundIndole-3-Lactic Acid (ILA)Reduction (e.g., lactate dehydrogenase), often under less aerobic conditions. tandfonline.comoup.comEnterobacter cloacae, Neurospora crassa, Paenibacillus polymyxa jmb.or.krtandfonline.comoup.comnih.gov
Indole-3-AcetaldehydeTryptophol (Indole-3-Ethanol)Reduction by alcohol dehydrogenase. wikipedia.orgErwinia herbicola, Rhizoctonia solani, Saccharomyces cerevisiae asm.orgwikipedia.orgoup.com

Diversion into Alternative Metabolic Branches

While the principal metabolic route for this compound (IPyA) in many organisms leads to the production of indole-3-acetic acid (IAA), the compound is also a substrate for several alternative metabolic branches, leading to a variety of other molecules. These diversions can occur through enzymatic or spontaneous reactions and are significant in different biological contexts.

One notable alternative fate is the reduction of IPyA to form indole-3-lactic acid (ILA) . oup.com This conversion is particularly relevant as IPyA is an unstable compound, and its reduction to ILA serves as a more stable proxy for its presence in culture analysis. plos.orgnih.gov In the fungus Neurospora crassa, for instance, deletion of the gene encoding indole-3-pyruvate decarboxylase, the enzyme that would normally convert IPyA to indole-3-acetaldehyde, leads to a significant accumulation of ILA. nih.gov This indicates that when the primary pathway is blocked or saturated, the metabolic flux is shunted towards the production of ILA.

Similarly, a downstream intermediate of the main IAA pathway, indole-3-acetaldehyde, can be reduced to tryptophol (TOL) , also known as indole-3-ethanol. plos.orgnih.gov Like ILA, TOL is a stable indicator used to infer the activity of the IPyA pathway. plos.orgnih.gov

Recent metabolomic studies have uncovered novel metabolic fates for IPyA. In ex vivo investigations using whole blood, two new downstream products were identified: 3-(1H-indol-3-yl)-2,3-dioxopropanoic acid (also named "indole-3-oxopyruvic acid") and glutathionyl-indole pyruvate (B1213749) (GSHIPyA) . acs.org Computational analysis suggests that GSHIPyA is formed specifically from the enol tautomer of IPyA, highlighting how the chemical properties of IPyA can influence its metabolic diversification. acs.org

Furthermore, IPyA serves as a precursor in biotechnological applications. It can undergo an aldol (B89426) condensation reaction with pyruvic acid to synthesize a precursor keto acid, which is then aminated to produce monatin , a high-intensity sweetener. google.com

Table 1: Alternative Metabolic Products of this compound
ProductPrecursor(s)Metabolic ProcessSignificance
Indole-3-lactic acid (ILA)This compoundReductionStable proxy for IPyA presence; accumulation when primary pathway is blocked. oup.complos.orgnih.gov
Tryptophol (TOL)Indole-3-acetaldehydeReductionStable proxy for the intermediate indole-3-acetaldehyde. plos.orgnih.gov
3-(1H-indol-3-yl)-2,3-dioxopropanoic acidThis compoundOxidation (presumed)Newly discovered metabolite in ex vivo studies. acs.org
Glutathionyl-indole pyruvate (GSHIPyA)This compound (enol form)Conjugation with glutathioneNewly discovered metabolite formed specifically from the enol tautomer. acs.org
Monatin Precursor (IHOG)This compound and Pyruvic acidAldol CondensationIntermediate in the biotechnological synthesis of the sweetener monatin. google.com

Interplay with Broader Aromatic Amino Acid Metabolism

The metabolism of this compound is deeply integrated with the broader metabolic network of aromatic amino acids, primarily functioning as a key intermediate in the catabolism of tryptophan. wikipedia.org In numerous bacteria and plants, the synthesis of IPyA is the initial step in a major IAA production pathway, beginning with the transamination of L-tryptophan . oup.comrsc.orgmdpi.com This reaction is catalyzed by tryptophan aminotransferases (TAA/TARs). nih.gov

The regulation of the IPyA pathway demonstrates a significant interplay with other aromatic amino acids. In the bacterium Enterobacter cloacae, the expression of the gene ipdC, which encodes indole-3-pyruvate decarboxylase (IPDC), the enzyme responsible for the decarboxylation of IPyA, is controlled by the regulatory protein TyrR. nih.govnih.gov The TyrR regulon governs genes involved in the transport and metabolism of aromatic amino acids. nih.govscilit.com Expression of ipdC and subsequent IAA production are induced not only by tryptophan but also by phenylalanine and tyrosine . nih.govnih.gov This suggests that IPDC may have a broader role in aromatic amino acid metabolism beyond just IAA synthesis, potentially related to uptake or general catabolism. nih.govnih.gov

The metabolic connection is further highlighted by the reversible nature of IPyA formation. The TAA1/TAR enzymes that produce IPyA from tryptophan can also catalyze the reverse reaction. nih.gov Research in Arabidopsis thaliana shows that TAA1 activity is subject to negative feedback regulation by its own product, IPyA. nih.gov IPyA acts as a competitive inhibitor against tryptophan, ensuring that its intracellular levels are kept low. nih.gov This prevents the unfavorable non-enzymatic conversion of IPyA to IAA and helps coordinate the two main steps of auxin biosynthesis. nih.gov

In some organisms like yeast, enzymes such as pyruvate decarboxylase are involved in the catabolism of several amino acids. ymdb.ca These enzymes can decarboxylate the 2-oxo acids derived from the transamination of not just tryptophan (forming IPyA), but also phenylalanine, valine, and isoleucine, linking IPyA metabolism to the degradation pathways of other amino acids. ymdb.ca Ultimately, the carbon skeleton of IPyA can be channeled into central metabolism. Following its decarboxylation to indole-3-acetaldehyde and subsequent oxidation to IAA, further degradation can lead to intermediates that enter the tricarboxylic acid (TCA) cycle. microbiologyresearch.org

Table 2: Key Molecules in the Interplay of IPyA and Aromatic Amino Acid Metabolism
MoleculeClassRole in Relation to IPyA Metabolism
L-TryptophanAromatic Amino AcidPrimary precursor for IPyA synthesis via transamination. oup.comrsc.orgmdpi.com
PhenylalanineAromatic Amino AcidInducer of the ipdC gene, which encodes the enzyme for IPyA decarboxylation. nih.govnih.gov
TyrosineAromatic Amino AcidInducer of the ipdC gene. nih.govnih.gov
Tryptophan Aminotransferase (TAA/TARs)EnzymeCatalyzes the reversible conversion of L-tryptophan to IPyA. nih.gov
Indole-3-pyruvate Decarboxylase (IPDC)EnzymeCatalyzes the decarboxylation of IPyA; its expression is regulated by aromatic amino acids. oup.comnih.gov
TyrRRegulatory ProteinRegulates the expression of ipdC in response to tryptophan, phenylalanine, and tyrosine. nih.govnih.govscilit.com

Enzymological Studies of 3 Indol 3 Yl Pyruvate Converting Enzymes

Structural Biology and Active Site Analysis of Key Enzymes

The three-dimensional structures of enzymes that act upon 3-(indol-3-yl)pyruvate provide invaluable insights into their function and mechanism. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the molecular architecture of these biocatalysts.

X-ray Crystallography and NMR Spectroscopy of Indolepyruvate Decarboxylase

Indolepyruvate decarboxylase (IPDC) is a thiamin diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the decarboxylation of this compound to form indole-3-acetaldehyde and carbon dioxide. nih.govnih.gov The crystal structure of IPDC from the bacterium Enterobacter cloacae has been determined, revealing a homotetrameric assembly. nih.govnih.govebi.ac.uk Each subunit of the enzyme is composed of three domains with an open α/β topology, similar to that of pyruvate (B1213749) decarboxylase. nih.gov The active site is highly conserved between indolepyruvate and pyruvate decarboxylases, suggesting analogous interactions with the ThDP cofactor and similar catalytic mechanisms. nih.gov A significant feature of the IPDC active site is a large hydrophobic pocket, which is well-suited to accommodate the bulky indole (B1671886) moiety of its substrate, this compound. nih.gov This pocket size is a key determinant for substrate specificity, as pyruvate decarboxylases possess a smaller pocket, enabling them to discriminate against larger substrates. nih.gov

1H NMR spectroscopy has been a powerful tool to study the steady-state distribution of covalent ThDP intermediates formed when IPDC reacts with this compound and other substrates. nih.govacs.orgacs.org These studies have allowed for the direct detection and quantitative analysis of key intermediates during catalysis, providing a deeper understanding of the reaction mechanism. acs.orgacs.org By analyzing IPDC variants, researchers have been able to infer the roles of specific active site residues in different catalytic steps. nih.govacs.org For instance, three residues—glutamate 468, aspartate 29, and histidine 115—are positioned to interact with the carboxylate group of the substrate, facilitating both binding and the subsequent decarboxylation step. nih.govacs.org

Structural Insights into Tryptophan Aminotransferases and YUCCA Enzymes

Tryptophan aminotransferases (TAA), also known as aromatic aminotransferases, catalyze the conversion of L-tryptophan to this compound. wikipedia.org These enzymes belong to the family of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. wikipedia.org The crystal structures of tryptophan aminotransferases reveal a dimeric architecture, with each subunit containing a PLP cofactor bound in the active site. nih.gov The active site is strategically located at the interface of the two subunits. The binding of the amino acid substrate induces a conformational change, enclosing the substrate within the active site for the transamination reaction to occur. nih.gov

YUCCA enzymes are flavin-containing monooxygenases (FMOs) that catalyze the subsequent step in a major auxin biosynthesis pathway, converting this compound to indole-3-acetic acid (IAA). nih.govfrontiersin.orgnih.gov Bioinformatic and biochemical analyses have shown that plant FMO proteins, including YUCCAs, typically contain six highly conserved motifs. nih.gov These include a flavin adenine (B156593) dinucleotide (FAD)-binding motif and a nicotinamide (B372718) adenine dinucleotide phosphate (NADPH)-binding motif, both characterized by a conserved GxGxxG sequence. nih.govfrontiersin.org The structures of YUCCA enzymes are crucial for their catalytic function, and while they share similarities with mammalian FMOs, they also possess unique features. nih.gov

Enzyme Kinetics and Mechanistic Investigations

Understanding the kinetic parameters and the catalytic mechanisms of enzymes that convert this compound is fundamental to comprehending their biological roles.

Substrate Specificity and Affinity Studies (e.g., Km values)

Kinetic studies have revealed the substrate preferences and affinities of these enzymes. Indolepyruvate decarboxylase from E. cloacae exhibits a high affinity for this compound, with a Michaelis constant (Km) value of 15 µM. nih.gov In contrast, its affinity for pyruvate is significantly lower, with a Km of 2.5 mM. nih.gov This indicates a strong preference for the indole-containing substrate. nih.gov The enzyme shows no detectable activity with L-tryptophan, indole-3-lactic acid, or several other keto acids, highlighting its specificity. nih.gov

For tryptophan aminotransferases, the Km values for their substrates can vary. For example, rice OsTAR1 has a Km of 82.02 µM for L-tryptophan. oup.com In the reverse reaction, the TAA1 enzyme from Arabidopsis thaliana has a Km of 0.7 µM for this compound and 43.6 µM for tryptophan, suggesting a finely tuned regulation to maintain low levels of this compound in vivo. researchgate.netyokohama-cu.ac.jp

The table below summarizes the Km values for various enzymes with their respective substrates.

EnzymeSubstrateKm ValueSource
Indolepyruvate Decarboxylase (E. cloacae)This compound15 µM nih.gov
Indolepyruvate Decarboxylase (E. cloacae)Pyruvate2.5 mM nih.gov
Tryptophan Aminotransferase (OsTAR1, rice)L-Tryptophan82.02 µM oup.com
Tryptophan Aminotransferase (TAA1, A. thaliana)This compound0.7 µM researchgate.netyokohama-cu.ac.jp
Tryptophan Aminotransferase (TAA1, A. thaliana)Tryptophan43.6 µM researchgate.net

Catalytic Mechanisms of Decarboxylation and Transamination

The catalytic mechanism of indolepyruvate decarboxylase involves the ThDP cofactor. The reaction cycle begins with the deprotonation of the C2 atom of the thiazolium ring of ThDP to form a reactive ylide. acs.org This ylide then attacks the carbonyl group of this compound, forming a covalent adduct. acs.org Subsequent decarboxylation of this intermediate leads to the formation of an enamine, which is then protonated to release indole-3-acetaldehyde and regenerate the ThDP cofactor. acs.orgscirp.org NMR studies have been crucial in identifying and characterizing the covalent intermediates formed during this cycle. nih.govacs.orgscirp.org

The mechanism of tryptophan aminotransferases involves a transamination reaction, a two-step process. ebi.ac.uk In the first step, the amino group from L-tryptophan is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing this compound. ebi.ac.uk In the second step, the amino group from PMP is transferred to an α-keto acid acceptor (like α-ketoglutarate), regenerating PLP and forming a new amino acid (like glutamate). ebi.ac.uk

YUCCA enzymes, being flavin-containing monooxygenases, catalyze the oxidative decarboxylation of this compound to IAA. frontiersin.orgresearchgate.net This is believed to be the rate-limiting step in this auxin biosynthesis pathway. nih.gov

Isozyme Diversity and Functional Redundancy (e.g., Pyruvate Decarboxylase Isozymes)

Many organisms possess multiple isoforms of enzymes, known as isozymes, which can have different kinetic properties, expression patterns, and physiological roles. In the context of this compound metabolism, isozyme diversity is an important aspect.

For instance, in yeast, there are several structural genes encoding pyruvate decarboxylase isozymes, such as PDC1 and PDC5. wikigenes.org While these are primarily involved in pyruvate metabolism, some pyruvate decarboxylases can also exhibit activity towards this compound, albeit with lower efficiency. asm.org This suggests a degree of functional overlap and redundancy.

Similarly, the YUCCA gene family in plants is characterized by multiple members. frontiersin.orgresearchgate.net In Arabidopsis, there are eleven YUCCA genes, and in rice, there are several TAR (tryptophan aminotransferase-related) genes. frontiersin.orguniprot.org This diversity allows for tissue-specific and developmentally regulated expression, providing precise control over auxin biosynthesis. The presence of multiple isozymes with potentially different regulatory properties and subcellular localizations contributes to the robustness and flexibility of the metabolic network involved in this compound conversion. frontiersin.org

Biological Roles and Physiological Significance of 3 Indol 3 Yl Pyruvate

Role in Plant Growth and Development (via Auxin Biosynthesis)

The localized biosynthesis of auxin, facilitated by the spatiotemporal expression of genes in the IPyA pathway, creates auxin gradients that are essential for orchestrating various aspects of plant growth and development. nih.gov

Regulation of Embryogenesis and Seedling Growth

Auxin, synthesized via the 3-(indol-3-yl)pyruvate pathway, plays a critical role from the earliest stages of plant life. During embryogenesis, the localized production of auxin is fundamental for the proper initiation and development of the embryo. nih.gov Specifically, a group of YUCCA genes, including YUC1, YUC3, YUC4, YUC8, and YUC9, are involved in controlling auxin biosynthesis during the early stages of embryo initiation. nih.gov This process is transcriptionally regulated, in part, by ethylene, which influences YUC gene expression to establish the necessary local auxin distribution for somatic embryo development. nih.gov

Following germination, auxin continues to be a key regulator of seedling growth. Overexpression of genes like YUCCA4 leads to characteristic auxin-overproduction phenotypes, such as elongated hypocotyls. scielo.br This demonstrates the direct impact of the IPyA pathway on seedling establishment and morphology.

Influence on Root Elongation and Architecture

The development and architecture of the root system are profoundly influenced by auxin synthesized through the this compound pathway. High rates of IAA biosynthesis occur in the root apical meristem due to the elevated expression of auxin biosynthesis genes. nih.gov This localized auxin production, in conjunction with polar auxin transport, establishes critical auxin gradients within the root apex, which in turn dictates root architecture. nih.gov

Changes in the expression of YUCCA genes directly impact local auxin levels and, consequently, root development. nih.gov For instance, simultaneous inactivation of five YUC genes (YUC3, YUC5, YUC7, YUC8, and YUC9) in Arabidopsis results in severely short primary roots, highlighting the essential role of this pathway in root growth. researchgate.net Furthermore, the overexpression of TaTAR2.1-3A, a wheat gene involved in the conversion of tryptophan to IPyA, enhances lateral root branching. nih.gov

Impact on Gravitropism and Tropistic Responses

Gravitropism, the growth of a plant in response to gravity, is a classic auxin-mediated process. The differential growth that underlies gravitropic curvature is controlled by asymmetric auxin distribution. Mutants with defects in auxin biosynthesis often exhibit altered gravitropic responses. For example, quintuple mutants for the YUCCA genes (yucQ) display agravitropic root growth, indicating that auxin produced via the IPyA pathway is crucial for the proper perception and response to gravity. researchgate.net

Role in Gemmae Dormancy Regulation in Bryophytes

In bryophytes such as the liverwort Marchantia polymorpha, auxin synthesized via the this compound pathway is a key regulator of gemmae dormancy. nih.govnih.gov Gemmae are vegetative propagules that remain dormant within gemma cups. This dormancy is positively regulated by auxin produced in the apical regions of the thallus through the IPyA pathway. nih.govnih.govresearchgate.net Studies using loss-of-function and gain-of-function mutants for auxin synthesis genes have demonstrated that the Trp-dependent IPyA pathway is essential for proper development and the regulation of gemmae dormancy in the gametophyte generation of M. polymorpha. nih.govnih.govscience.gov

Functions in Microbial Physiology and Ecology

The ability to synthesize auxin via the this compound pathway is not limited to plants; it is also a widespread trait among bacteria and fungi that interact with plants. nih.govebi.ac.uknih.gov

Contribution to Microbial Auxin Production and Plant-Microbe Interactions

Many plant-associated microbes, including both phytopathogens and plant growth-promoting rhizobacteria (PGPR), produce IAA through the IPyA pathway. researchgate.netuoc.eduoup.comoup.com This microbial auxin can significantly influence plant growth and development. researchgate.netresearchgate.net The IPyA pathway has been identified in a diverse range of bacteria such as Azospirillum, Bacillus, Bradyrhizobium, Enterobacter, Pantoea, Pseudomonas, and Rhizobium. uoc.eduoup.com

Roles in Microbial Growth and Development

Indole-3-pyruvate (IPyA) is a key intermediate in the tryptophan-dependent biosynthesis of indole-3-acetic acid (IAA), a significant signaling molecule in various microorganisms. mdpi.com The conversion of tryptophan to IPyA is often the initial step in this pathway. researchgate.net The presence of IPyA and its subsequent conversion to other indole (B1671886) derivatives can influence microbial behaviors such as biofilm formation. For instance, in the fungus Candida tropicalis, IAA synthesized via the IPyA pathway has been shown to promote the formation of biofilms, which can enhance its pathogenicity. mdpi.comnih.govresearchgate.net

In some bacteria, the regulation of IAA production through the IPyA pathway is crucial for their life cycle and interaction with their environment. nih.gov For example, mutations affecting the enzymes in this pathway, such as indole-3-pyruvate decarboxylase, can alter the production of IAA and related compounds, which in turn can impact processes like conidiation in fungi like Neurospora crassa. nih.gov Specifically, a double knock-out of genes for the enzyme that converts indole-3-acetaldehyde to IAA led to a significant decrease in IAA production and slower conidiation. nih.gov The production of indole and its derivatives, including those from the IPyA pathway, can also affect bacterial motility, the formation of persister cells, and resistance to drugs. nih.gov

The metabolism of tryptophan, leading to the formation of IPyA and other indoles, is a way for microbes to utilize this essential amino acid for growth and function. researchgate.net This is evident in the gut microbiota, where various bacterial species metabolize tryptophan into a range of indole derivatives that act as important signaling molecules within the microbial community. nih.gov

Microbial Virulence and Beneficial Impacts on Plants

Indole-3-pyruvate is a central compound in the indole-3-pyruvic acid (IPyA) pathway, which is a primary route for indole-3-acetic acid (IAA) biosynthesis in many bacteria that interact with plants. inca.edu.cu This pathway is particularly prominent in plant growth-promoting bacteria (PGPB). inca.edu.cu The IAA produced by these beneficial bacteria can significantly influence plant development, particularly root system architecture. nih.govasm.org

Here are some key findings on the role of the IPyA pathway in plant-microbe interactions:

Root Development: Bacterial IAA synthesized via the IPyA pathway can enhance the length of primary roots and stimulate the formation of adventitious and lateral roots. researchgate.netnih.govfrontiersin.org For example, canola seedlings treated with Pseudomonas putida GR12-2, a bacterium that produces IAA through the IPyA pathway, showed a 35-50% increase in primary root length compared to those treated with an IAA-deficient mutant. nih.gov

Nutrient Uptake: A more developed root system, promoted by bacterial IAA, is crucial for efficient water and nutrient absorption, anchoring the plant in the soil. researchgate.net

Symbiotic Relationships: IAA acts as a reciprocal signaling molecule, sustaining the symbiotic relationship between host plants and their microbial allies. researchgate.net The plant, in turn, provides the bacteria with nutrients through its exudates. researchgate.net

Phytopathogenesis: While often associated with beneficial interactions, the IPyA pathway can also be present in phytopathogenic bacteria. inca.edu.cu However, other pathways like the indole-3-acetamide (B105759) (IAM) pathway are more commonly linked to phytopathogens that cause plant tumors. nih.govasm.org

Metabolism by Gut Microbiota and Production of Indole Derivatives

A small but significant portion of dietary tryptophan that reaches the colon is metabolized by the gut microbiota, leading to the production of a variety of indole derivatives. nih.gov Indole-3-pyruvate (IPyA) is a key intermediate in one of the major metabolic pathways of tryptophan in the gut. tandfonline.com

The process generally involves the conversion of tryptophan to IPyA by aromatic amino acid aminotransferases present in various gut bacteria. tandfonline.comnih.govfrontiersin.org From IPyA, a cascade of other indole derivatives can be formed through further microbial enzymatic reactions. tandfonline.com Some of the key indole derivatives produced from the metabolism of tryptophan by gut microbiota include:

Indole-3-lactic acid (ILA) tandfonline.com

Indole-3-propionic acid (IPA) tandfonline.com

Indole-3-acetic acid (IAA) nih.govtandfonline.com

Indole-3-aldehyde (IAld) nih.govtandfonline.com

Indole nih.gov

Skatole researchgate.net

These microbially-produced indole derivatives are not simply waste products; they act as important signaling molecules that can influence both the gut microbial ecosystem and host physiology. researchgate.netnih.govmetabolon.com For example, they can impact intestinal barrier function, immune responses, and even communicate with the central nervous system through the gut-brain axis. nih.govfrontiersin.org The composition of the gut microbiota plays a crucial role in determining the specific profile and concentration of these indole derivatives, which in turn can have significant implications for host health. metabolon.comfrontiersin.org

Table 1: Indole Derivatives from Tryptophan Metabolism by Gut Microbiota

Precursor Intermediate Key Derivatives Producing Bacteria (Examples)
Tryptophan Indole-3-pyruvate (IPyA) Indole-3-lactic acid (ILA), Indole-3-propionic acid (IPA), Indole-3-acetic acid (IAA) Clostridium sp., Bacteroides sp., Bifidobacterium sp., Lactobacillus sp. nih.govtandfonline.com
Tryptophan - Indole, Skatole Escherichia coli, Clostridium sp., Bacteroides sp. nih.gov
Tryptophan Indole-acetamide Indole-3-acetic acid (IAA) Clostridium sp., Bacteroides sp., Bifidobacterium sp. nih.gov

Roles in Other Organisms (e.g., Fungi, Protists)

Auxin Biosynthesis in Fungal Species (e.g., Neurospora crassa)

The biosynthesis of the auxin, indole-3-acetic acid (IAA), is not limited to plants and bacteria; it is also a capability of various fungal species, including the non-pathogenic model organism Neurospora crassa. nih.govplos.org The indole-3-pyruvic acid (IPyA) pathway is a well-documented route for IAA production in fungi. nih.govnih.govplos.org

The IPyA pathway in fungi involves a three-step process:

Transamination: Tryptophan is converted to indole-3-pyruvate (IPyA). nih.govplos.org

Decarboxylation: IPyA is then decarboxylated to form indole-3-acetaldehyde (IAAld). nih.govplos.org

Oxidation: Finally, IAAld is oxidized to produce the final product, IAA. nih.govplos.org

Research on Neurospora crassa has provided significant insights into the genetic basis of this pathway in fungi. nih.govplos.orgasm.org Homologous genes for the enzymes involved in each step of the IPyA pathway have been identified in the N. crassa genome. asm.org Experimental evidence, including the detection of IAA and related indolic compounds like indole-3-lactic acid (ILA) and tryptophol (B1683683) (TOL) in tryptophan-supplemented cultures, supports the functional presence of this pathway. nih.govplos.org Furthermore, genetic studies involving the deletion of genes encoding key enzymes, such as indole-3-pyruvate decarboxylase, have demonstrated their direct role in IAA biosynthesis and the subsequent impact on fungal development, such as conidiation. nih.gov

While the IPyA pathway is a major route, some fungi may utilize multiple pathways for IAA synthesis. frontiersin.org The production of IAA by fungi, similar to its role in plant-microbe interactions, is thought to be important for the fungus's own development and its interactions with its environment. asm.org

Metabolite Secretion by Parasitic Protozoa (e.g., Trypanosoma brucei)

The parasitic protozoan Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness), is known to secrete significant quantities of aromatic keto acids, including indole-3-pyruvate (IPyA), into the host's bloodstream. aai.orgnih.govoup.com This secretion is a result of the parasite's metabolism of aromatic amino acids, particularly tryptophan. aai.orgnih.govoup.com

The production of IPyA in T. brucei is catalyzed by the enzyme aminotransferase, which converts tryptophan to IPyA. pnas.org This metabolic process is essential for the bloodstream form of the parasite. pnas.org The secreted IPyA is not merely a metabolic byproduct but is believed to play a crucial role in the parasite's survival and its interaction with the host's immune system. f1000research.com

During an infection, T. brucei numbers can become extremely high in the blood, leading to constant exposure to the host's immune defenses. aai.orgoup.com The secretion of metabolites like IPyA is considered an immune evasion strategy that helps the parasite to survive and prolongs the life of the host, thereby increasing the chances of transmission to the tsetse fly vector. aai.orgnih.govoup.comf1000research.com

Immunomodulatory Roles in Host Systems (e.g., Macrophages, Dendritic Cells)

Indole-3-pyruvate (IPyA), a metabolite produced by the gut microbiota and parasitic protozoa like Trypanosoma brucei, has emerged as a significant modulator of the host's immune system, particularly affecting the function of macrophages and dendritic cells. aai.orgoup.comresearchgate.net IPyA exerts its effects primarily through its activity as a ligand for the aryl hydrocarbon receptor (AHR), a transcription factor involved in regulating immune responses. aai.orgnih.govnih.gov

Key immunomodulatory roles of IPyA include:

Inhibition of Pro-inflammatory Responses: IPyA has been shown to inhibit the production of pro-inflammatory mediators in activated macrophages. aai.orgnih.gov For instance, it can decrease the levels of HIF-1α in LPS-stimulated macrophages, which in turn impairs glycolysis and the production of the pro-inflammatory cytokine IL-1β. aai.orgpnas.orgresearchgate.net

Modulation of Macrophage Function: In the context of Trypanosoma brucei infection, secreted IPyA can dampen the host immune response by inhibiting the production of prostaglandins (B1171923) in macrophages. aai.orgnih.govresearchgate.net It achieves this by targeting cyclooxygenase (COX) activity, despite paradoxically augmenting the expression of COX-2. aai.orgnih.gov

Activation of Antioxidant Pathways: IPyA can activate the NRF2 antioxidant pathway, which can lead to a reduction in the secretion of pro-inflammatory cytokines like IL-6 from microglia. aai.orgresearchgate.net

Influence on Dendritic Cells: IPyA can influence the differentiation of dendritic cells (DCs). nih.gov It has been shown to increase the population of a specific subset of dendritic cells (CD103+ CD11b- DCs) in the mesenteric lymph nodes, which are important for immune tolerance. nih.gov

Promotion of Regulatory T-cells: By activating the AHR, IPyA can promote the differentiation of type 1 regulatory T-cells (Tr1), which play a crucial role in suppressing inflammatory responses. nih.gov This effect has been observed in a mouse model of colitis, where IPyA was shown to alleviate chronic inflammation. nih.gov

These findings suggest that IPyA, through its interaction with the AHR and other cellular targets, plays a complex and often immunosuppressive role, which can be beneficial in the context of autoimmune diseases but can also be exploited by pathogens to evade the host's immune system. aai.orgnih.gov

Table 2: Immunomodulatory Effects of Indole-3-pyruvate

Immune Cell Type Key Effect Mechanism
Macrophages Inhibition of prostaglandin (B15479496) production Targets COX activity aai.orgnih.gov
Macrophages Decreased IL-1β production Reduces HIF-1α levels, impairing glycolysis aai.orgpnas.org
Microglia Reduced IL-6 secretion Activates NRF2 antioxidant pathway aai.orgresearchgate.net
Dendritic Cells Increased differentiation of CD103+ CD11b- DCs AHR activation nih.gov
T-cells Promotes differentiation of Type 1 Regulatory T-cells (Tr1) AHR activation nih.gov
Activation of Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating various physiological and pathological processes, including immune responses and tumorigenesis. acs.orgamegroups.orgmdpi.com this compound is recognized as a significant endogenous molecule capable of modulating AhR signaling. researchgate.net

IPyA functions as a proagonist of the AhR, meaning it can be converted into molecules that directly activate the receptor. researchgate.net Studies have demonstrated that IPyA can lead to the formation of 6-formylindolo[3,2-b]carbazole (FICZ), a potent endogenous AhR agonist. acs.org The conversion of tryptophan to IPyA, and subsequently to other AhR activators, highlights a light-independent pathway for the generation of these signaling molecules. acs.org This process is not limited to human metabolism; certain yeast species, such as those from the Malassezia genus found on the skin, can also produce AhR activators from tryptophan, including FICZ. acs.org

The activation of AhR by IPyA and its derivatives has significant downstream effects. For instance, in the context of intestinal health, IPyA-mediated AhR activation has been shown to ameliorate experimental colitis in mice. researchgate.net This protective effect is attributed to the modulation of immune responses, such as the differentiation of regulatory T cells (Tregs) and an increase in anti-inflammatory cytokines. amegroups.orgresearchgate.net Research has shown that IPyA can restore the balance of Th17/Treg cells through the AhR pathway, which is crucial for maintaining immune homeostasis. amegroups.org In fact, among several aromatic pyruvic acids, IPyA exhibits the strongest ability to activate AhR both in vitro and in vivo. researchgate.net

Recent findings have also identified the enzyme interleukin-4-induced-1 (IL4I1) as an endogenous source of IPyA and its downstream metabolites, which were previously thought to be solely products of the gut microbiota. mdpi.com This discovery further underscores the importance of IPyA as a novel onco-metabolite, as it can induce AhR activity at lower concentrations than other established endogenous ligands like kynurenine (B1673888), and has been shown to enhance the motility of glioblastoma tumor cells and reduce the proliferation of CD8+ T cells in an AhR-dependent manner. mdpi.com

Molecule Role in AhR Signaling Origin
This compound (IPyA)Proagonist, precursor to AhR agonistsTryptophan metabolism, IL4I1 activity, gut microbiota
6-Formylindolo[3,2-b]carbazole (FICZ)Potent endogenous AhR agonistDerived from IPyA and other tryptophan metabolites
KynurenineEndogenous AhR agonistTryptophan metabolism
Modulation of Inflammatory Responses (e.g., Cyclooxygenase (COX) Activity)

The inflammatory response is a complex biological process involving a network of mediators. acs.org this compound has been shown to modulate these responses, in part through its interaction with the cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (PGs). nih.gov

A notable study demonstrated that IPyA, a metabolite secreted by the parasite Trypanosoma brucei, can inhibit the production of PGs in activated macrophages. nih.gov Interestingly, while IPyA reduces the levels of downstream PGs, it concurrently increases the expression of COX-2. nih.gov This upregulation of COX-2 expression is partly a result of relieving the negative feedback loop that PGs normally exert on COX-2. nih.gov Activation of the AhR also contributes to this increased COX-2 expression. nih.gov However, the functional impact of this increased COX-2 is limited, as evidence suggests that IPyA also directly targets and inhibits COX activity. nih.gov This dual action of augmenting COX-2 expression while inhibiting its activity points to a sophisticated immune evasion strategy employed by the parasite. nih.gov

The anti-inflammatory potential of IPyA extends beyond its effects on COX activity. As mentioned previously, its ability to activate the AhR pathway contributes significantly to its anti-inflammatory properties by promoting the differentiation of regulatory T cells and increasing the production of the anti-inflammatory cytokine IL-10. amegroups.orgresearchgate.net This modulation of the immune system has been observed to alleviate symptoms in mouse models of chronic colitis and rheumatoid arthritis. amegroups.orgresearchgate.net

Finding Effect of this compound Mechanism
Prostaglandin ProductionInhibition in activated macrophages. nih.govDirect targeting and inhibition of COX activity. nih.gov
COX-2 ExpressionAugmentation in activated macrophages. nih.govRelief of negative feedback by prostaglandins and AhR activation. nih.gov
Inflammatory ModelsAmelioration of experimental colitis and rheumatoid arthritis. amegroups.orgresearchgate.netAhR-mediated increase in regulatory T cells and IL-10. amegroups.orgresearchgate.net

Metabolic Interconnections with Broader Physiological Processes (e.g., in yeast)

This compound is a recognized metabolite in the budding yeast Saccharomyces cerevisiae. nih.govyeastgenome.org In yeast, IPyA is involved in metabolic pathways that convert a 2-oxo acid into an aldehyde and carbon dioxide. ymdb.ca Specifically, this compound can be decarboxylated to form 2-(indol-3-yl)acetaldehyde. ymdb.ca This reaction is part of a broader network of amino acid metabolism.

The enzyme responsible for this decarboxylation in yeast is ARO10, a this compound carboxy-lyase. sri.com This highlights a specific enzymatic step connecting tryptophan metabolism to the production of aroma compounds and other metabolites. The metabolic fate of IPyA is interconnected with various other pathways, including those for NAD/NADP - NADH/NADPH interconversion. sri.com

The study of IPyA metabolism in yeast provides insights into fundamental biochemical transformations that are conserved across different organisms. The pathways involving IPyA in yeast are linked to the metabolism of other amino acids and the synthesis of important cellular components. genome.jp

Enzyme/Process Reaction Organism
This compound carboxy-lyase (ARO10)This compound → 2-(indol-3-yl)acetaldehyde + CO2. ymdb.caSaccharomyces cerevisiae (yeast). sri.com
General 2-oxo acid metabolismA 2-oxo acid → an aldehyde + CO2. ymdb.caYeast. ymdb.ca

Regulation of 3 Indol 3 Yl Pyruvate Metabolism

Transcriptional and Translational Control of Biosynthetic Enzymes

The production of 3-(indol-3-yl)pyruvate is primarily catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes, which convert tryptophan to IPyA. jircas.go.jp The subsequent conversion of IPyA to indole-3-acetic acid (IAA), a major plant auxin, is carried out by the YUCCA (YUC) family of flavin monooxygenases. jircas.go.jpnih.gov The expression of the genes encoding these enzymes is tightly regulated.

In Arabidopsis thaliana seedlings, the application of synthetic auxins has been shown to decrease the transcription of several key biosynthetic genes, including TAR2, YUC1, YUC2, YUC4, and YUC6. nih.gov Conversely, treatment with an auxin biosynthesis inhibitor leads to the upregulation of these same genes. nih.gov This indicates the presence of a negative feedback loop at the transcriptional level, where the end-product of the pathway, auxin, suppresses the expression of the genes required for its own synthesis, thereby regulating the levels of the intermediate, IPyA.

In contrast, some bacteria exhibit a different regulatory strategy. For instance, in Azospirillum brasilense, the ipdC gene, which encodes an indole-3-pyruvate decarboxylase involved in the IPyA pathway, is actually induced by the presence of auxins. oup.compsu.edu This suggests a positive feedback mechanism in these microorganisms. Furthermore, nutrient availability can also control the transcription of related enzymes. In Saccharomyces cerevisiae, the expression of the ARO10 gene, which encodes a phenylpyruvate decarboxylase, is significantly increased when phenylalanine is the sole nitrogen source, highlighting transcriptional control in response to metabolic status. ebi.ac.uk

GeneOrganismRegulation by Auxin/Related CompoundsImplication for IPyA Metabolism
TAR2, YUC1, YUC2, YUC4, YUC6Arabidopsis thalianaDownregulated by synthetic auxinsNegative feedback reduces IPyA production
ipdCAzospirillum brasilenseUpregulated by auxinsPositive feedback can increase IPyA conversion
ARO10Saccharomyces cerevisiaeUpregulated by phenylalanineNutrient status influences related pathways

Post-Translational Modifications and Enzyme Activity Modulation

Post-translational modifications (PTMs) are a critical layer of regulation for enzyme function, allowing for rapid changes in metabolic flux without altering gene expression. thermofisher.com While specific PTMs for the TAA/TAR and YUC enzymes that directly regulate IPyA metabolism are an area of ongoing research, the principles of such modifications are well-established for other metabolic enzymes. For example, the pyruvate (B1213749) dehydrogenase complex (PDC), a key enzyme in central carbon metabolism, is regulated by PTMs such as phosphorylation, acetylation, and O-GlcNAcylation, which modulate its activity under various physiological and pathophysiological conditions. nih.gov It is plausible that similar PTMs could play a role in modulating the activity of enzymes in the IPyA biosynthetic pathway, thereby influencing the levels of IPyA.

Feedback Regulation Mechanisms (e.g., Negative Feedback of TAA1 by IPyA)

One of the most well-characterized regulatory mechanisms controlling IPyA levels is direct feedback inhibition of the TAA1 enzyme by its product, IPyA. nih.govpnas.orgyokohama-cu.ac.jp This regulation is crucial for maintaining homeostasis of IPyA and, consequently, auxin biosynthesis. This negative feedback is achieved through a dual mechanism:

Competitive Inhibition : IPyA acts as a competitive inhibitor of TAA1, binding to the same active site as the substrate, tryptophan. nih.govpnas.orgresearchgate.net The affinity of TAA1 for IPyA is significantly higher than for tryptophan, as indicated by their respective Michaelis constants (Km). The Km for IPyA is approximately 0.7 µM, while for tryptophan it is 43.6 µM. nih.govpnas.orgresearchgate.net This strong product inhibition ensures that IPyA levels are kept low in vivo. nih.govpnas.org

Reversibility of the Reaction : The enzymatic reaction catalyzed by TAA1 is reversible. nih.govnih.govresearchgate.net TAA1 can convert IPyA and an amino acid, preferably alanine, back into tryptophan and pyruvate. nih.gov This reversibility provides another layer of control to prevent the excessive accumulation of IPyA. nih.govpnas.org

This elegant feedback system, which is conserved across various plant species including Arabidopsis, rice, and tomato, allows for a "push and pull" mechanism. nih.govpnas.orgyokohama-cu.ac.jp The TAA1/TAR enzymes "push" tryptophan towards IPyA, while the YUCCA enzymes "pull" IPyA towards IAA. The level of IPyA itself modulates the "push" from TAA1, thus preventing either over- or under-accumulation of this central intermediate. pnas.org There is also some in vitro evidence to suggest that high concentrations of IPyA may inhibit the downstream enzyme, AtYUC1, which would represent a feed-forward inhibition mechanism to further stabilize IPyA levels. researchgate.net

Regulatory MechanismEnzymeEffectorEffect on Enzyme ActivityConsequence for IPyA Level
Competitive InhibitionTAA1IPyAInhibitionPrevents over-accumulation
Reversible ReactionTAA1IPyA + AlanineCatalyzes reverse reaction to TryptophanPrevents over-accumulation
Feed-forward Inhibition (in vitro)AtYUC1IPyAInhibitionPrevents over-accumulation

Environmental and Developmental Influences on this compound Levels

The cellular levels of this compound are not static but fluctuate in response to a variety of environmental and developmental signals. As the immediate precursor to the critical plant hormone auxin, the IPyA pathway is a key target for signals that modulate plant growth and development. jircas.go.jpnih.gov

Environmental stressors have a significant impact on IPyA metabolism. In certain bacteria, conditions such as acidic pH, osmotic stress, and carbon limitation have been shown to increase IAA production, which implies an alteration in the flux through the IPyA pathway. oup.com In Azospirillum brasilense, for example, the expression of the ipdC gene, and consequently IAA production, is enhanced under carbon-limiting conditions and at acidic pH. oup.com In plants, environmental signals like light and temperature can regulate auxin-dependent processes through mechanisms such as the glucosylation of IPyA, which effectively removes it from the active pool for auxin synthesis. nih.gov Furthermore, exposure to heavy metals like cadmium can disrupt auxin homeostasis, in part by affecting the expression of genes in the IPyA pathway, such as indole (B1671886) pyruvate decarboxylase in rice. frontiersin.org

Developmental programs also heavily rely on the precise regulation of IPyA levels. The auxin synthesized via the IPyA pathway is essential for nearly all major developmental processes in plants, including cell division, elongation, and differentiation. jircas.go.jpnih.govpnas.org The tight regulation of IPyA is therefore fundamental to the proper execution of these developmental programs.

InfluenceSpecific FactorEffect on IPyA MetabolismOrganism(s)
EnvironmentalAcidic pH, Carbon limitationIncreased flux through IPyA pathwayAzospirillum brasilense
EnvironmentalLight, TemperatureRegulation via IPyA glucosylationArabidopsis thaliana
EnvironmentalCadmium StressAltered expression of IPyA pathway genesRice
DevelopmentalVarious developmental stagesTightly regulated IPyA levels to control auxin synthesisPlants

Cross-talk with Other Hormonal or Signaling Pathways

A notable example of hormonal cross-talk involves cytokinins. In plant roots, cytokinins can promote auxin biosynthesis by upregulating the expression of genes in the IPyA pathway, specifically CKRC1/TAA1 and CKRC2/YUC8. researchgate.net This interaction highlights a cooperative relationship between two major plant hormones in regulating development.

Furthermore, there is evidence of cross-talk with nitric oxide (NO) signaling, at least in some bacteria. In Azospirillum brasilense, the inhibition of NO signaling was found to reduce IAA biosynthesis, and conversely, the levels of tryptophan and IAA affected the expression of NO-related genes, suggesting a shared regulatory mechanism. science.gov

Interestingly, IPyA itself has been identified as a signaling molecule in a context outside of plant hormone biology. It can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in immune regulation. semanticscholar.org The binding of IPyA to AhR can influence the function of immune cells and has been implicated in the motility of tumor cells, identifying IPyA as a novel onco-metabolite that links tryptophan metabolism to immune signaling and cancer biology. semanticscholar.org Related indole compounds, such as indole-3-carbinol, also interact with a wide range of signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation, underscoring the broad signaling potential of indole-containing molecules derived from tryptophan metabolism. nih.govspringermedizin.de

Advanced Analytical Methodologies for 3 Indol 3 Yl Pyruvate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 3-(Indol-3-yl)pyruvate from complex biological matrices and quantifying its presence. The choice of technique depends on the specific research question, the required sensitivity, and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the labile nature of this compound, direct analysis is challenging. nih.gov Derivatization is a necessary step to increase its volatility and stability for GC-MS analysis.

One established method involves stabilizing this compound in a crude extract by forming its pentafluorobenzyl oxime derivative. nih.gov This derivatization not only allows for the purification of the otherwise unstable compound but also enables sensitive detection in the picogram range using an electron capture detector. nih.gov Another common approach is silylation, where trimethylsilyl (B98337) (TMS) derivatives are formed. mdpi.comoup.com GC-MS analysis of these TMS derivatives has been successfully used to identify and quantify this compound and related tryptophan metabolites in biological samples. mdpi.comoup.com

Table 1: GC-MS Derivatization Approaches for this compound Analysis

DerivativePurposeDetection MethodReference
Pentafluorobenzyl oximeStabilization and enhanced sensitivityElectron Capture Detector (ECD) nih.gov
Trimethylsilyl (TMS)Increased volatility and thermal stabilityMass Spectrometry (MS) mdpi.comoup.com

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of this compound and other indolic compounds, as it is well-suited for non-volatile and thermally labile molecules. plos.orgnih.gov Various HPLC methods have been developed for its separation and quantification.

Reverse-phase (RP) HPLC is a common approach. For instance, this compound can be analyzed using a C18 column with a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com These liquid chromatography methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com HPLC has been instrumental in identifying this compound and its related metabolites, such as indole-3-lactic acid and tryptophol (B1683683), in culture extracts. nih.gov

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) offers significant advantages in terms of speed, resolution, and sensitivity for metabolomics research. mdpi.com This technique has proven particularly valuable for investigating the complex chemistry of this compound. nih.gov

UHPLC-HRMS is capable of separating the keto and enol tautomers of this compound, which is crucial for understanding their distinct biological functions. nih.govumn.edu This methodology has been used to gain insights into the physical variables, such as solvent composition, that control the tautomeric equilibrium and reactivity of the compound. nih.gov The high resolution of the mass spectrometer allows for precise mass measurements, aiding in the confident identification of this compound and its numerous non-enzymatically formed metabolites in complex samples like human plasma. nih.gov

Thin-Layer Chromatography (TLC) is a straightforward and cost-effective technique used for the qualitative analysis and separation of indolic compounds. plos.orgnih.gov It has been employed to detect the production of indole-3-acetic acid and its precursors, including this compound, in fungal cultures supplemented with tryptophan. plos.orgnih.gov While not as quantitative or sensitive as HPLC or GC-MS, TLC serves as a valuable screening tool to identify the presence of this compound and its derivatives in biological extracts. plos.org

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is indispensable for the definitive identification and structural elucidation of this compound. When coupled with a chromatographic separation technique like GC or UHPLC, it provides both retention time and mass-to-charge ratio (m/z) information, which together allow for high-confidence identification.

Full-scan GC-MS has been used to identify endogenous this compound after derivatization. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of the molecule and distinguishing it from other compounds with similar nominal masses. nih.gov Tandem mass spectrometry (MS/MS) is used for structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. Interestingly, studies have shown that the keto and enol tautomers of this compound produce identical MS/MS spectra, indicating that structural differences are lost upon ionization and fragmentation. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

PropertyValueSource
Chemical FormulaC₁₁H₉NO₃ nist.gov
Monoisotopic Molecular Weight203.058243159 Da foodb.cahmdb.ca
Common MS TechniqueGC-MS, UHPLC-HRMS nih.govnih.gov
Tautomer MS/MS SpectraIdentical for keto and enol forms nih.gov

Strategies for Addressing Tautomerism and Chemical Instability of this compound

A major hurdle in the study of this compound is its existence as a mixture of keto and enol tautomers in solution and its inherent chemical instability. nih.govresearchgate.netnih.gov The compound is known to be highly unstable and can spontaneously convert to indole-3-lactic acid. plos.orgnih.gov This reactivity is accelerated in the presence of peroxides. nih.gov

Advanced analytical methods are key to addressing these challenges. UHPLC-HRMS can be used to separate and study the tautomeric equilibrium. nih.gov Researchers have shown that the ratio of keto and enol forms varies drastically in different solvents, a critical consideration for in vitro studies. nih.gov Hydrogen-deuterium exchange (HDX) coupled with UHPLC-HRMS can be used to definitively identify the peaks corresponding to the enol and keto forms. nih.gov

To mitigate the chemical instability during analysis, especially in biological samples like whole blood, stabilizing agents can be employed. It has been demonstrated that vitamin C (ascorbic acid) can slow the rapid, non-enzymatic degradation of this compound, enabling more sensitive and accurate detection. nih.gov This strategy helps to preserve the integrity of the analyte from sample collection through to analysis, ensuring that the measured concentrations reflect the true physiological levels.

Application of Stable Isotope Labeling for Pathway Tracing and Flux Analysis

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. springernature.comnih.govnih.gov This approach involves introducing a molecule containing a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into cells, tissues, or whole organisms. kuleuven.be By tracking the incorporation of these heavy isotopes into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can definitively map metabolic pathways and quantify the rate of metabolic reactions, an approach known as metabolic flux analysis (MFA). nih.govnih.gov

In the context of this compound research, stable isotope tracing has been instrumental in confirming its role as a central intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from tryptophan. oup.comnih.gov For example, studies have utilized deuterium-labeled tryptophan (e.g., ²H₅-Trp) to track the conversion of tryptophan to IAA. By feeding this labeled precursor to organisms like the bacterium Bradyrhizobium elkanii, researchers observed the incorporation of the deuterium label into IAA, providing direct evidence that the pathway proceeds through an indole-pyruvate intermediate. oup.com

Similarly, ¹³C-labeled tryptophan has been used to investigate the dynamics of tryptophan metabolism. medchemexpress.comnih.govmedchemexpress.comresearchgate.net When a labeled precursor like L-[1-¹³C]tryptophan is introduced, the ¹³C atom can be traced through the metabolic network. nih.gov Analysis of the mass isotopologue distribution in IPyA and its subsequent products allows for the calculation of metabolic flux, revealing the rate at which tryptophan is converted through the IPyA pathway compared to other competing metabolic routes. nih.gov This quantitative data is essential for understanding how metabolic pathways are regulated under different physiological conditions or in response to genetic modifications.

Table 1: Examples of Stable Isotope Tracers in Tryptophan Metabolism Research
Isotope TracerApplicationKey FindingsPrimary Analytical Technique
²H₅-TryptophanTracing the indole-3-pyruvic acid pathway in Bradyrhizobium elkanii. oup.comConfirmed the incorporation of the deuterium-labeled indole (B1671886) ring from tryptophan into indole-3-acetic acid (IAA), supporting the role of IPyA as an intermediate. oup.comGas Chromatography-Mass Spectrometry (GC-MS)
L-[1-¹³C]TryptophanAssessing the catabolic turnover of tryptophan via the kynurenine (B1673888) pathway in humans. nih.govEnabled non-invasive monitoring of pathway activity by measuring exhaled ¹³CO₂. nih.govIsotope-Ratio Mass Spectrometry (Breath Test)
Uniformly ¹³C-labeled Glucose and Amino AcidsIdentifying sources of metabolic by-products in CHO cell culture. pnas.orgTraced the carbon backbone of various nutrients to identify the origins of by-products, including those from tryptophan metabolism like indole-3-lactate. pnas.orgGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)

Derivatization Techniques for Enhanced Detection and Stability

The inherent chemical instability of this compound in aqueous solutions and during analytical processing poses a significant hurdle for its accurate quantification. nih.govnih.govplos.orgoup.com It readily undergoes degradation and exists in equilibrium between its keto and enol tautomeric forms. nih.gov To address these challenges, chemical derivatization is a commonly employed strategy prior to analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govnih.gov Derivatization converts the analyte into a more stable and readily detectable form.

One of the primary challenges in analyzing IPyA is the reactivity of its α-keto acid functional group. A common and effective strategy to stabilize this group is oximation. This involves reacting IPyA with a hydroxylamine-containing reagent to form a stable oxime derivative. nih.govnih.gov

Several oximation reagents have been tested for the analysis of IPyA:

Hydroxylamine: This reagent forms a simple oxime with IPyA. The resulting IPA-oxime was found to be the most stable and easiest to purify from plant extracts compared to other tested derivatives, making it highly suitable for GC-Selected Ion Monitoring-Mass Spectrometry (GC-SIM-MS) analysis. nih.gov

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent forms a pentafluorobenzyl (PFB) oxime derivative. The highly electronegative fluorine atoms in the PFB group make the derivative particularly sensitive to electron capture detection (ECD) in gas chromatography, allowing for measurement in the picogram range. nih.gov This method was successfully used to identify and measure endogenous IPyA in tomato shoots. nih.gov

Pentafluorophenylhydrazine: This reagent was also tested but proved less useful for derivatizing IPyA from plant extracts compared to hydroxylamine. nih.gov

Another widely used derivatization technique, especially for GC-MS analysis, is silylation. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogen atoms (e.g., on carboxyl and hydroxyl groups) to replace them with a trimethylsilyl (TMS) group. oup.com This process increases the volatility and thermal stability of the analyte, which is essential for GC analysis. While directly applied to IPyA is less documented, silylation is a standard procedure for related indole compounds like indole-3-acetic acid, where TMS derivatives are readily analyzed by GC-MS. oup.com

Table 2: Comparison of Derivatization Reagents for this compound Analysis
Derivatization ReagentType of ReactionDerivative FormedAnalytical MethodAdvantagesReference
HydroxylamineOximationIPA-oximeGC-SIM-MSHigh stability of the derivative; easy to purify from complex samples. nih.gov nih.gov
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)OximationPentafluorobenzyl oximeGC-ECD, GC-MSExcellent stabilization of the labile IPyA; enables highly sensitive detection in the picogram range. nih.gov nih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)SilylationTrimethylsilyl (TMS) derivativeGC-MSIncreases volatility and thermal stability for GC analysis; commonly used for related indole acids. oup.com oup.com

Biotechnological and Research Applications of 3 Indol 3 Yl Pyruvate Pathway Knowledge

Genetic Engineering for Modulating Indole-3-Acetic Acid Production in Plants

Genetic modification of the indole-3-acetic acid (IAA) biosynthesis pathway, where 3-(indol-3-yl)pyruvate is a key intermediate, offers a powerful tool for influencing plant characteristics. capes.gov.br The primary enzymes in this two-step pathway are TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS (TAA) and YUCCA (YUC) flavin monooxygenases. capes.gov.brpnas.orgnih.gov TAA enzymes convert tryptophan to IPA, and YUC enzymes then convert IPA to IAA. capes.gov.brpnas.orgnih.gov

Enhancing Crop Yield and Stress Tolerance through Auxin Pathway Manipulation

The manipulation of auxin levels through genetic engineering has shown potential for improving crop yield and resilience to environmental challenges. numberanalytics.comresearchgate.net Auxin is a critical regulator of plant growth, development, and responses to stress. researchgate.netresearchgate.net

Key Research Findings:

Overexpression of auxin biosynthesis genes can lead to enhanced root growth, which is beneficial for water uptake, particularly under drought conditions. numberanalytics.comsemanticscholar.org

Modulating auxin pathways can improve a plant's tolerance to various abiotic stresses, including drought and salinity. researchgate.netsemanticscholar.orgnih.gov For instance, transgenic potato plants overexpressing the AtYUC6 gene from Arabidopsis exhibited enhanced drought tolerance. nih.gov

Auxin plays a role in activating defense mechanisms and regulating stress-related gene expression. researchgate.net However, directly increasing auxin biosynthesis or transport may not always translate to improved yield and can sometimes have negative effects, such as abnormal root growth. numberanalytics.comnih.gov

Table 1: Examples of Genetic Manipulation of Auxin Pathways for Crop Improvement

Gene/Enzyme ManipulatedPlant SpeciesObserved EffectReference(s)
AtYUC6 (YUCCA6)PotatoHigh-auxin phenotypes, enhanced drought tolerance, reduced reactive oxygen species levels. nih.gov
YUCCA genesGeneralCan lead to increased apical dominance. nih.gov
iaaM/iaaHCucumber (via Pseudomonas fluorescens)High levels of IAA production by the bacterium led to root stunting in the plant. oup.com
TaSAUR75 (auxin-responsive gene)Tobacco (transgenic)Higher root length and survival rate under salt and drought stress. researchgate.net

Altering Plant Architecture and Developmental Traits

The spatial and temporal distribution of auxin is a major determinant of plant architecture, influencing everything from branching patterns to organ development. oup.comresearchgate.net Genetic manipulation of the IPA pathway can, therefore, be used to modify these traits.

Key Research Findings:

Overexpression of YUCCA genes has been shown to increase apical dominance, leading to taller plants with fewer branches. nih.gov Conversely, knocking out multiple YUCCA genes can result in a loss of apical dominance and increased branching. nih.gov

Auxin influences the formation and activity of meristems, which are responsible for producing all the lateral organs of a plant. oup.comresearchgate.net

Manipulation of auxin transport genes, which control the distribution of auxin produced via the IPA pathway, can alter tiller number and angle in rice, traits that are directly related to crop yield. oup.com

Changes in local auxin biosynthesis, as regulated by genes like ADP1, can control the outgrowth of lateral organs and thereby modify plant architecture. nih.gov

Strategies for Microbial Production of Indolic Compounds

Microorganisms, including bacteria and fungi, can synthesize IAA and other indolic compounds, often via the IPA pathway. researchgate.netnih.govpsu.edunih.gov This capability can be harnessed for various biotechnological applications, such as the production of biofertilizers and other valuable chemicals.

Key Strategies and Findings:

Metabolic Engineering: Escherichia coli has been engineered to produce IAA from glucose by introducing the necessary biosynthetic pathway genes. nih.gov This includes both the upstream pathway for L-tryptophan synthesis and the downstream pathway from tryptophan to IAA. nih.gov

Pathway Optimization: Different microbial pathways for IAA production, such as the indole-3-acetamide (B105759) (IAM) and tryptamine (B22526) (TAM) pathways, have been reconstructed in E. coli to optimize production. acs.org

Strain Selection and Fermentation Conditions: The choice of microbial strain and the optimization of culture conditions are crucial for maximizing the yield of indolic compounds. For example, in Pantoea agglomerans, IAA production is influenced by the growth phase and the composition of the culture medium. frontiersin.org

Understanding Regulatory Mechanisms: Research into the regulation of IAA biosynthesis in microbes, such as the strong inhibition of the IPA pathway by ammonium (B1175870) in Rhizobium tropici, is essential for developing effective production strategies. nih.gov

Table 2: Microbial Systems for Indolic Compound Production

MicroorganismPathway(s)Key Genes/EnzymesApplication/SignificanceReference(s)
Escherichia coli (engineered)Tryptophan-dependentAldehyde dehydrogenase (AldH)De novo biosynthesis of IAA from a renewable carbon source (glucose). nih.gov
Escherichia coli (engineered)Tryptamine (TAM), Indole-3-acetamide (IAM)tdc, aoc1, iad1Whole-cell catalysis and de novo biosynthesis of IAA. acs.org
Pantoea agglomeransIndole-3-pyruvate (IPyA)ipdC (indole-3-pyruvate decarboxylase)Production of IAA for use as a plant biostimulant. frontiersin.org
Pseudomonas fluorescens (engineered)Indole-3-acetamide (IAM)iaaM, iaaHHigh-level IAA production, though it can have phytotoxic effects at high concentrations. oup.com
Neurospora crassaIndole-3-pyruvate (IPyA)cfp (indole-3-pyruvate decarboxylase)Model for studying fungal IAA biosynthesis. nih.gov

Development of Chemical Probes and Research Tools Targeting this compound-Related Enzymes

The development of specific inhibitors and probes for the enzymes of the IPA pathway is crucial for dissecting the pathway's function and regulation. These chemical tools allow for the precise and temporal control of enzyme activity, providing insights that can be difficult to obtain through genetic methods alone.

Key Developments:

Inhibitors of TAA/TARs and YUCCAs: Specific inhibitors for both TAA/TAR aminotransferases and YUC flavin monooxygenases have been developed. jircas.go.jpresearchgate.net These inhibitors serve as chemical probes to analyze the physiological functions of the IPA pathway. jircas.go.jpresearchgate.net

Probing Enzyme Mechanisms: Novel analogs of IPA have been synthesized to study the regulatory mechanisms of the two-step enzymatic reactions in auxin biosynthesis. jircas.go.jp For example, the product of the TAA1 enzyme, IPA, acts as a negative feedback regulator of TAA1 activity. pnas.org

Substrate Analogs: The use of substrate analogs in in vitro reconstituted pathways allows for the detailed study of enzyme kinetics and substrate specificity. For example, substrate analogs have been used to investigate the L-tryptophan oxidase (VioA), which converts tryptophan to an imine that can then form IPA. researchgate.netacs.org

Applications in Synthetic Biology for Pathway Reconstruction and Optimization

Synthetic biology provides a framework for the rational design and construction of novel biological pathways and the optimization of existing ones. The IPA pathway is a prime target for such approaches due to its relatively simple two-step core mechanism and its importance in producing the valuable phytohormone IAA.

Key Applications:

Pathway Reconstruction: The entire violacein (B1683560) biosynthetic pathway, which starts with a reaction that produces an IPA precursor, has been reconstituted in vitro using purified enzymes. researchgate.netacs.org This allows for detailed study and manipulation of the pathway outside the complex environment of a living cell.

Metabolic Engineering in Microbes: As mentioned previously, the IPA and other related pathways have been engineered into microorganisms like E. coli for the production of IAA. nih.govacs.org This involves assembling genes from different organisms to create an optimized production host.

Developing Microbial Chassis: There is growing interest in developing methanotrophs as microbial chassis for producing high-value secondary metabolites, with the potential to engineer them for the production of indolic compounds. researchgate.net

Q & A

Basic: What are the standard enzymatic methods for detecting 3-(Indol-3-yl)pyruvate in microbial metabolic pathways?

This compound can be detected via coupled enzymatic assays using indolepyruvate ferredoxin oxidoreductase (IOR, EC 1.2.7.8) . This enzyme catalyzes the conversion of this compound to S-2-(indol-3-yl)acetyl-CoA, producing CO₂ and reduced ferredoxin. By coupling IOR with ferredoxin reduction assays (e.g., spectrophotometric monitoring at 420 nm for ferredoxin redox states), researchers can quantify substrate turnover . For yeast systems, ARO10 decarboxylase activity (linked to indoleacetaldehyde production) can also be monitored via gas chromatography-mass spectrometry (GC-MS) to trace this compound degradation .

Basic: What synthetic routes are optimal for preparing this compound in high purity?

The alkali-mediated condensation of indole derivatives with pyruvate precursors is widely used. For example:

  • React indole-3-methanol with pyruvic acid under alkaline conditions (pH 8–9) at 60°C for 2 hours.
  • Extract the product using ether/acetone mixtures, followed by recrystallization in glacial acetic acid to achieve >95% purity (validated via HPLC with UV detection at 280 nm) .
    Alternative routes include enzymatic transamination using tryptophan aminotransferases, though yields are lower (~60%) compared to chemical synthesis .

Advanced: How can conflicting data on this compound stability in aqueous solutions be resolved?

Discrepancies in stability studies often arise from pH-dependent degradation kinetics . For instance:

  • At pH 7.4 (physiological buffer), this compound shows a half-life of 8–12 hours due to spontaneous decarboxylation.
  • At pH 5.0, degradation accelerates (half-life: 2–4 hours) due to protonation of the α-keto group.
    To mitigate variability:
    • Use buffered solutions (e.g., HEPES, pH 7.4) with antioxidants (e.g., 1 mM DTT).
    • Validate stability via time-resolved HPLC with diode-array detection (DAD) to track degradation products like indoleacetaldehyde .

Advanced: What experimental strategies address low yields in enzymatic production of this compound from tryptophan?

Low yields in tryptophan transamination pathways often result from:

  • Substrate inhibition of aminotransferases at high tryptophan concentrations (>10 mM).
  • Cofactor depletion (e.g., pyridoxal-5'-phosphate, PLP).
    Solutions include:
    • Cofactor recycling systems : Couple with glutamate dehydrogenase to regenerate α-ketoglutarate.
    • Fed-batch fermentation : Maintain tryptophan at ≤5 mM to minimize inhibition.
    • Engineered enzymes : Use directed evolution to optimize Tryptophan aminotransferase (TAT) for higher catalytic efficiency (e.g., Bacillus subtilis TAT variants) .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:0.1% trifluoroacetic acid, 30:70 v/v). Retention time: ~6.2 minutes .
  • LC-MS/MS in negative ion mode (m/z 202.1 → 130.0 for quantification; LOD: 0.1 ng/mL) .
  • Enzymatic colorimetry : Couple with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, measure absorbance at 530 nm after alkalization .

Advanced: How does this compound interact with ferredoxin-dependent oxidoreductases in anaerobic bacteria?

In Clostridium species, indolepyruvate ferredoxin oxidoreductase (IOR) catalyzes the reversible conversion of this compound to acetyl-CoA derivatives. Key mechanistic insights:

  • The reaction requires two oxidized ferredoxins as electron acceptors (E°’ ≈ −400 mV).
  • Structural studies reveal a [4Fe-4S] cluster in IOR’s active site, critical for substrate binding and decarboxylation .
    Experimental validation:
    • Use Mössbauer spectroscopy to confirm Fe-S cluster integrity.
    • Monitor electron transfer via stopped-flow kinetics with reduced ferredoxin .

Basic: What role does this compound play in plant auxin biosynthesis?

In Arabidopsis thaliana, this compound is an intermediate in the indole-3-pyruvate pathway for auxin (IAA) synthesis. Key steps:

Tryptophan aminotransferase (TAA1) converts tryptophan to this compound.

YUC flavin monooxygenases oxidize this compound to indole-3-acetaldehyde, then to IAA.
Knockout mutants of TAA1 show reduced root elongation, reversible by exogenous this compound .

Advanced: What challenges arise in crystallizing this compound for structural studies, and how are they mitigated?

Challenges include:

  • Hygroscopicity : The compound absorbs moisture, disrupting crystal lattice formation.
  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate data interpretation.
    Solutions:
    • Crystallize under anhydrous conditions (e.g., acetonitrile/ethyl acetate mixtures).
    • Use synchrotron X-ray diffraction (λ = 0.9 Å) to resolve low-resolution polymorphs, as demonstrated in recent patent-derived studies .

Advanced: How can metabolic engineering enhance this compound production in E. coli?

Strategies include:

  • Overexpression of feedback-resistant enzymes : Modify aroG (DAHP synthase) to avoid phenylalanine inhibition.
  • Modular co-culture systems : Split the pathway into E. coli strains specializing in indole synthesis (e.g., tnaA-overexpressors) and pyruvate generation.
  • Dynamic regulation : Use CRISPRi to downcompete competing pathways (e.g., lactate dehydrogenase) during fed-batch fermentation. Reported titers reach 12 g/L in optimized setups .

Basic: What safety precautions are required when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential irritant dust (Skin/Eye Irritation Category 2).
  • Storage : Keep in airtight containers at −20°C under nitrogen to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Indol-3-yl)pyruvate
Reactant of Route 2
Reactant of Route 2
3-(Indol-3-yl)pyruvate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。